3-(Dimethylaminocarbonyl)thiopene-2,5-diboronic acid pinacol ester
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Overview
Description
3-(Dimethylaminocarbonyl)thiopene-2,5-diboronic acid pinacol ester is a compound with the molecular formula C19H32B2NO5S and a molecular weight of 408.15 g/mol . This compound is known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylaminocarbonyl)thiopene-2,5-diboronic acid pinacol ester typically involves the reaction of thiophene derivatives with boronic acid pinacol esters under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, where the thiophene derivative is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized conditions for higher yields and purity. The reaction conditions often include the use of solvents like toluene or dimethylformamide (DMF), and bases such as potassium carbonate or sodium hydroxide .
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylaminocarbonyl)thiopene-2,5-diboronic acid pinacol ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiophene derivatives with different functional groups.
Substitution: The boronic ester groups can participate in substitution reactions, particularly in Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Palladium catalysts and bases like potassium carbonate are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions include various thiophene derivatives, which can be further functionalized for use in organic synthesis and material science .
Scientific Research Applications
3-(Dimethylaminocarbonyl)thiopene-2,5-diboronic acid pinacol ester has several scientific research applications:
Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials, including polymers and electronic components
Mechanism of Action
The mechanism of action of 3-(Dimethylaminocarbonyl)thiopene-2,5-diboronic acid pinacol ester primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The boronic ester groups facilitate the formation of carbon-carbon bonds through a palladium-catalyzed transmetalation process, followed by reductive elimination to form the desired product .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2,5-diboronic acid bis(pinacol) ester: Similar structure but lacks the dimethylaminocarbonyl group.
Phenylboronic acid pinacol ester: Commonly used in organic synthesis but has different reactivity and applications.
Uniqueness
3-(Dimethylaminocarbonyl)thiopene-2,5-diboronic acid pinacol ester is unique due to its specific functional groups, which provide distinct reactivity and versatility in organic synthesis. The presence of both boronic ester and dimethylaminocarbonyl groups allows for a wide range of chemical transformations and applications .
Properties
IUPAC Name |
N,N-dimethyl-2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31B2NO5S/c1-16(2)17(3,4)25-20(24-16)13-11-12(15(23)22(9)10)14(28-13)21-26-18(5,6)19(7,8)27-21/h11H,1-10H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPEZWPFHWRUBCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(S2)B3OC(C(O3)(C)C)(C)C)C(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31B2NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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